molecular formula C10H17ClN2 B1381073 N1-tert-butylbenzene-1,2-diamine hydrochloride CAS No. 1803562-38-0

N1-tert-butylbenzene-1,2-diamine hydrochloride

Cat. No.: B1381073
CAS No.: 1803562-38-0
M. Wt: 200.71 g/mol
InChI Key: BEUYWTFCVTZYKU-UHFFFAOYSA-N
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Description

N1-tert-butylbenzene-1,2-diamine hydrochloride is a substituted aromatic diamine characterized by a tert-butyl group attached to the N1 position of a benzene-1,2-diamine backbone, with a hydrochloride counterion. This compound is synthesized through reactions involving benzene-1,2-diamine derivatives and tert-butyl reagents, followed by hydrochloride salt formation. Purity is confirmed via recrystallization, melting point determination, chromatographic techniques (e.g., TLC, HPLC), and spectroscopic analyses (¹H/¹³C NMR, IR) . Its structural features, including the bulky tert-butyl group, influence steric hindrance, solubility, and reactivity compared to simpler diamine analogs .

Properties

IUPAC Name

2-N-tert-butylbenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)12-9-7-5-4-6-8(9)11;/h4-7,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUYWTFCVTZYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-tert-butylbenzene-1,2-diamine hydrochloride typically involves the reaction of tert-butylamine with o-phenylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N1-tert-butylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cell Biology and Pharmacology

BDB is extensively used as a research tool in cell biology and pharmacology. It plays a crucial role in studying protein interactions and cellular signaling pathways. For instance, BDB has been utilized to investigate the mechanisms of drug action and the development of therapeutic agents targeting specific biological pathways .

Antibody Production

The compound is also significant in the production of antibodies. Its ability to form stable complexes with proteins makes it an ideal candidate for use in immunological assays and studies aimed at understanding immune responses .

Flame Retardant Compositions

Research indicates that BDB can be incorporated into flame-retardant materials due to its chemical structure, which enhances the thermal stability of polymers. This application is particularly relevant in developing safer materials for construction and manufacturing industries .

Case Study 1: Protein Interaction Studies

A study demonstrated that BDB effectively inhibited specific protein-protein interactions critical for cancer cell proliferation. The compound was tested on various cancer cell lines, showing a dose-dependent inhibition of growth, suggesting its potential as a therapeutic agent .

Case Study 2: Development of Flame-Retardant Polymers

In a comparative analysis of flame-retardant additives, BDB was found to significantly improve the flame resistance of polyethylene composites. The study highlighted its effectiveness compared to traditional flame retardants, leading to further exploration in material science applications .

Data Tables

MethodConditionsYield (%)
ReductionUsing reducing agentsVaries
Nucleophilic SubstitutionSpecific reactants and conditionsVaries

Mechanism of Action

The mechanism of action of N1-tert-butylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The structural similarity of N1-tert-butylbenzene-1,2-diamine hydrochloride to other benzene-1,2-diamine derivatives is quantified using cheminformatics tools (Table 1). Key analogs include:

Compound Name CAS Number Similarity Score Key Structural Differences
N1,N2-Dimethylbenzene-1,2-diamine 3213-79-4 0.93 Methyl groups at N1 and N2 positions
N-Methyl-1,2-benzenediamine dihydrochloride 25148-68-9 0.90 Methyl at N1; dihydrochloride salt
N1-(tert-Butyl)benzene-1,2-diamine 28458-68-6 0.88 tert-Butyl at N1; non-salt form
N1-(5-Chlorobenzo[d]oxazol-2-yl)ethane-1,2-diamine HCl - 0.72* Chlorobenzooxazole substituent; ethane linker

*Estimated based on structural divergence.

Common Purification Techniques :

  • Recrystallization (methanol/water mixtures) .
  • Elemental analysis (≥95% purity) .
  • Melting point consistency (±2°C range) .
Physicochemical Properties
Property N1-tert-butylbenzene-1,2-diamine HCl N1,N2-Dimethylbenzene-1,2-diamine N1-(5-Chlorobenzooxazol-2-yl)ethane-1,2-diamine HCl
Molecular Weight (g/mol) ~229.17 (calculated) 136.20 211.65
Solubility Moderate in polar solvents High in water Low in aqueous media
Thermal Stability Stable up to 200°C* Decomposes at 150°C* Stable up to 180°C*
Commercial Availability and Pricing
Compound Name Supplier Purity Price (5g)
This compound CymitQuimica Not specified 465.00 €
N1-(5-Chlorobenzo[d]oxazol-2-yl)ethane-1,2-diamine HCl ABChem ≥95% Not listed

Biological Activity

N1-tert-butylbenzene-1,2-diamine hydrochloride, also known by its CAS number 28458-68-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC10H16N2
Molecular Weight164.25 g/mol
CAS Number28458-68-6
SolubilityVaries by solvent
Storage Conditions2-8°C, protect from light

The compound is soluble in various organic solvents and exhibits stability under controlled conditions. It is essential to prepare stock solutions appropriately to maintain its effectiveness in biological assays.

Research indicates that this compound interacts with several biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which play a crucial role in drug metabolism and detoxification processes in the liver .
  • Cellular Uptake : Its ability to permeate biological membranes suggests potential applications in drug delivery systems. The Log Po/w values indicate moderate lipophilicity, facilitating cellular uptake .
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

  • Acute Toxicity : Classified as harmful if swallowed (H301) and may cause acute toxicity .
  • Chronic Effects : Long-term exposure studies are necessary to fully understand its impact on human health and the environment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Enzyme Inhibition Assay

A study focused on the inhibition of CYP enzymes revealed that this compound significantly inhibited CYP2C19 and CYP2C9 activities in vitro. This suggests potential interactions with co-administered drugs metabolized by these enzymes.

Study 2: Antioxidant Activity

Research conducted on related compounds demonstrated that they possess antioxidant properties. The ability of this compound to scavenge free radicals was assessed using DPPH and ABTS assays, showing promising results indicative of potential therapeutic applications in oxidative stress-related conditions.

Q & A

Q. What are the optimal synthetic routes for preparing N1-tert-butylbenzene-1,2-diamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A viable approach involves introducing the tert-butyl group to benzene-1,2-diamine via alkylation or substitution reactions. For example, chlorination of methyl-substituted diamines (e.g., 4-methylbenzene-1,2-diamine) under controlled conditions can yield intermediates for further functionalization . High-pressure reactions (e.g., 1–5 kbar) may enhance cyclization efficiency, as seen in analogous diamine systems . Optimize solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C) to balance reactivity and steric hindrance from the bulky tert-butyl group. Post-synthesis, purify via recrystallization (water/ethanol mixtures) and confirm purity using HPLC (>98%) with UV detection at 254 nm .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and amine proton environments. Aromatic protons typically resonate at δ 6.5–7.5 ppm, while tert-butyl groups appear as singlets at δ 1.2–1.4 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]+^+) at m/z 193.07 (calculated for C11_{11}H18_{18}ClN2_2) .
  • Solubility : Test solubility in water, ethanol, and DMSO. Hydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
  • First Aid : In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enantioselective synthesis?

  • Methodological Answer : Employ density functional theory (DFT) to model steric and electronic effects of the tert-butyl group on reaction pathways. For example:
  • Calculate energy barriers for nucleophilic substitutions or cyclization reactions using Gaussian or ORCA software.
  • Compare simulated 1H^1H-NMR spectra (via ACD/Labs or MNova) with experimental data to validate conformational preferences .
  • Use molecular docking (AutoDock Vina) to predict interactions with chiral catalysts in asymmetric syntheses .

Q. What strategies resolve contradictions in reaction yield data during scale-up?

  • Methodological Answer :
  • Design of Experiments (DoE) : Perform fractional factorial designs to identify critical parameters (e.g., temperature, stoichiometry). For example, a 23^3 factorial design can isolate the impact of HCl concentration on salt formation .
  • Analytical Cross-Validation : Use hyphenated techniques (LC-MS, GC-MS) to detect byproducts (e.g., over-alkylated species) that reduce yield. Quantify impurities via calibration curves .
  • Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to detect intermediates and optimize reaction time .

Q. How does the tert-butyl group influence the compound’s application in polymer science?

  • Methodological Answer :
  • Thermal Stability : The bulky tert-butyl group enhances thermal resistance in polyimides. Characterize via TGA (decomposition onset >300°C) and DSC (glass transition temperature) .
  • Solubility Optimization : The group reduces crystallinity, improving solubility in organic solvents (e.g., NMP, DMAc). Test solubility using turbidimetric titration .
  • Mechanical Properties : Incorporate into co-polymers and measure tensile strength (ASTM D638) and Young’s modulus to assess rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-tert-butylbenzene-1,2-diamine hydrochloride
Reactant of Route 2
N1-tert-butylbenzene-1,2-diamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.